molecular formula C10H14O4S B15091354 Methyl 5-methoxy-3-propoxythiophene-2-carboxylate

Methyl 5-methoxy-3-propoxythiophene-2-carboxylate

Cat. No.: B15091354
M. Wt: 230.28 g/mol
InChI Key: SDGYKNLMRJHPFW-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-3-propoxythiophene-2-carboxylate is a chemical compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-methoxy-3-propoxythiophene-2-carboxylate typically involves the reaction of thiophene derivatives with appropriate alkylating agents. One common method is the alkylation of 5-methoxythiophene-2-carboxylic acid with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-methoxy-3-propoxythiophene-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiol derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in anhydrous conditions.

    Substitution: Halogenating agents, nitrating agents; reactions are conducted under controlled temperatures to prevent over-substitution.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated, nitrated, or other substituted thiophene derivatives.

Scientific Research Applications

Methyl 5-methoxy-3-propoxythiophene-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives, which are valuable in materials science and organic electronics.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of organic semiconductors, dyes, and pigments due to its unique electronic properties.

Mechanism of Action

The mechanism of action of methyl 5-methoxy-3-propoxythiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Methyl 5-methoxypyridine-3-carboxylate: Similar in structure but contains a nitrogen atom in the ring instead of sulfur.

    Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: Contains a hydroxyl group and a fused pyridine ring, offering different chemical properties.

Uniqueness: Methyl 5-methoxy-3-propoxythiophene-2-carboxylate is unique due to its specific substituents on the thiophene ring, which confer distinct electronic and steric properties. These properties make it particularly valuable in applications requiring specific reactivity and stability, such as in the development of organic electronic materials and pharmaceuticals.

Properties

Molecular Formula

C10H14O4S

Molecular Weight

230.28 g/mol

IUPAC Name

methyl 5-methoxy-3-propoxythiophene-2-carboxylate

InChI

InChI=1S/C10H14O4S/c1-4-5-14-7-6-8(12-2)15-9(7)10(11)13-3/h6H,4-5H2,1-3H3

InChI Key

SDGYKNLMRJHPFW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(SC(=C1)OC)C(=O)OC

Origin of Product

United States

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